N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide
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Overview
Description
Preparation Methods
The synthesis of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with ethanimidamide under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and ethanimidamide.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Scientific Research Applications
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide can be compared with other sulfonyl-containing compounds, such as:
N’-(2,4-dibromobenzenesulfonyl)ethanimidamide: Similar structure but with bromine atoms at different positions, affecting its reactivity and applications.
N’-(2,5-dichlorobenzenesulfonyl)ethanimidamide: Chlorine atoms instead of bromine, leading to differences in chemical properties and biological activity.
N’-(2,5-difluorobenzenesulfonyl)ethanimidamide:
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide stands out due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(2,5-dibromophenyl)sulfonylethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2S/c1-5(11)12-15(13,14)8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPAQHMMNHKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=C(C=CC(=C1)Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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